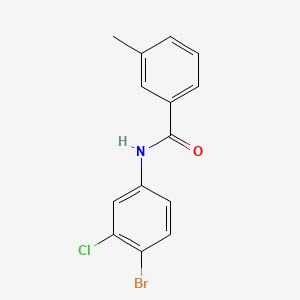

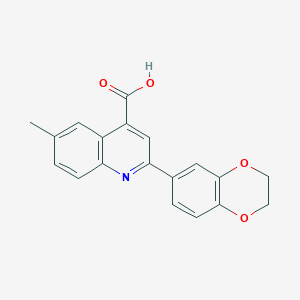

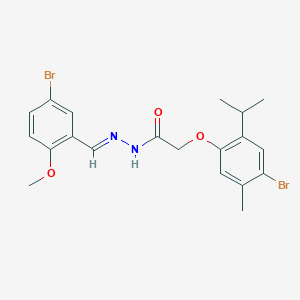

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives. For instance, compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have been synthesized through specific reactions involving chlorination, nitration, and amide bond formation (He et al., 2014); (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds has been determined, showing specific space groups and molecular conformations (Sagar et al., 2018). Density functional theory (DFT) calculations complement these experimental results, offering insights into electronic structures and molecular geometries.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including tritium labeling, which highlights their reactive sites and potential for further functionalization (Hong et al., 2015). These reactions are crucial for understanding the chemical behavior and potential applications of such compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal packing, are essential for understanding the material aspects of benzamide derivatives. The crystalline structure often influences these properties, as seen in studies analyzing the packing and hydrogen bonding within the crystal lattice (Gowda et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic structure, are analyzed through spectroscopic methods and theoretical calculations. For instance, the hyperpolarizability and NBO analysis provide insights into the electronic distribution and reactive sites of benzamide derivatives (Kumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Chemical Compounds

Synthesis of Thiourea Derivatives : N-(4-bromo-3-chlorophenyl)-3-methylbenzamide-related compounds have been synthesized and characterized. These include thiourea derivatives like N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives, which have been studied for their structural properties using spectroscopic techniques (Yusof et al., 2010).

Crystal Engineering : Research in crystal engineering has explored interactions in complexes involving similar benzamide structures. This involves studying hydrogen bonds and halogen bonds in the crystal structures of compounds like 4-nitrobenzamide and 4-iodobenzamide (Saha et al., 2005).

Pharmacological Research and Drug Development

Anticancer Agents : Compounds with structural similarity to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been developed as potential anticancer agents. For instance, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2 -nitrobenzamide (HO-221) has shown promise in this regard, with studies focusing on improving its oral absorption and solubility (Kondo et al., 1993).

Synthesis of Tritium Labeled Compounds : The synthesis and characterization of tritium-labeled compounds related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been explored, particularly for use in studying C-C chemokine receptor 1 (CCR1) antagonists (Hong et al., 2015).

Environmental Science and Analysis

- Photocatalytic Degradation Studies : Studies on the photodecomposition of compounds structurally similar to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been conducted. An example is the investigation of the photocatalytic degradation of propyzamide using titanium dioxide (Torimoto et al., 1996).

Additional Research Areas

Synthesis of Novel Polyimides : Research has been conducted on synthesizing new diamines related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide for the development of polyimides, which have applications in various industrial and technological fields (Butt et al., 2005).

Chemical Reactions Involving Arylmagnesium Bromides : Reactions of thiobenzamides with arylmagnesium bromides have been studied, providing insights into the chemical properties and reactivity of benzamide derivatives (Karakasa et al., 1979).

Eigenschaften

IUPAC Name |

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKAXZYZGHPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)